

# 1-tert-Butyl-4-chlorocyclohexane CAS number

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## Compound of Interest

Compound Name: 1-tert-Butyl-4-chlorocyclohexane

Cat. No.: B3054821

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## An In-depth Technical Guide to 1-tert-Butyl-4-chlorocyclohexane

This technical guide provides a comprehensive overview of **1-tert-butyl-4-chlorocyclohexane**, including its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and its application in conformational studies. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

## Chemical Identity and Properties

**1-tert-Butyl-4-chlorocyclohexane** is a disubstituted cyclohexane derivative. The presence of the bulky tert-butyl group largely "locks" the cyclohexane ring into a chair conformation where this group occupies an equatorial position to minimize steric strain. This conformational preference makes it a valuable compound for stereochemical and mechanistic studies. The compound exists as two geometric isomers: cis and trans.

Table 1: Chemical Identifiers for **1-tert-Butyl-4-chlorocyclohexane** and its Isomers

Identifier	General	trans Isomer	cis Isomer
CAS Number	62056-46-6[1][2][3][4]	13145-48-7[5]	13131-74-3
Molecular Formula	C <sub>10</sub> H <sub>19</sub> Cl[1][2][5]	C <sub>10</sub> H <sub>19</sub> Cl[5]	C <sub>10</sub> H <sub>19</sub> Cl
IUPAC Name	1-tert-butyl-4-chlorocyclohexane[4]	(1r,4r)-1-tert-butyl-4-chlorocyclohexane	(1s,4s)-1-tert-butyl-4-chlorocyclohexane
Synonyms	1-Chloro-4-tert-butylcyclohexane[1][2]	(1alpha,4beta)-4-tert-Butyl-1-chlorocyclohexane[5]	cis-4-t-butyl-1-chlorocyclohexane[1]
Cyclohexane, 1-chloro-4-(1,1-dimethylethyl)-			

Table 2: Physicochemical Properties of **1-tert-Butyl-4-chlorocyclohexane**

Property	Value
Molecular Weight	174.71 g/mol [1][2][4]
Density	0.92 g/cm <sup>3</sup> [1]
Boiling Point	216.2 °C at 760 mmHg[1]
Flash Point	79.1 °C[1]
Vapor Pressure	0.208 mmHg at 25°C[1]
XLogP3	4.3[1][4]
Exact Mass	174.1175283 Da[1][4]
Refractive Index	1.469
Hydrogen Bond Donor Count	0[1]
Hydrogen Bond Acceptor Count	0[1]
Rotatable Bond Count	1[1]

## Experimental Protocols

### Synthesis of 1-tert-Butyl-4-chlorocyclohexane from 4-tert-Butylcyclohexanol

This protocol describes the synthesis of **1-tert-butyl-4-chlorocyclohexane** from its corresponding alcohol using concentrated hydrochloric acid. The reaction proceeds via an SN1-type mechanism.

#### Materials:

- 4-tert-butylcyclohexanol (mixture of cis and trans isomers)
- Concentrated hydrochloric acid (37%)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate
- Diethyl ether
- Separatory funnel, round-bottom flask, condenser, heating mantle, distillation apparatus

#### Procedure:

- In a 250 mL round-bottom flask, place 15.6 g (0.1 mol) of 4-tert-butylcyclohexanol.
- To a separatory funnel, add 50 mL of concentrated hydrochloric acid.
- Cool the flask containing the alcohol in an ice bath. Slowly add the concentrated HCl to the alcohol with gentle swirling over 15-20 minutes.
- After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Two layers should be visible.
- Transfer the mixture to a separatory funnel. Separate the lower aqueous layer.

- Wash the organic layer with 50 mL of cold water, followed by 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid (caution: CO<sub>2</sub> evolution). Finally, wash with 50 mL of brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the drying agent and transfer the crude product to a distillation apparatus.
- Purify the **1-tert-butyl-4-chlorocyclohexane** by fractional distillation. Collect the fraction boiling at approximately 216 °C.

## Purification by Flash Column Chromatography

For higher purity, especially to separate cis and trans isomers, flash column chromatography can be employed.

Materials:

- Crude **1-tert-butyl-4-chlorocyclohexane**
- Silica gel (230-400 mesh)
- Hexane
- Dichloromethane
- Glass column, flasks, air pressure source

Procedure:

- Prepare a slurry of silica gel in hexane and pack a glass column.
- Dissolve the crude product in a minimal amount of hexane.
- Load the sample onto the top of the silica gel bed.
- Elute the column with a gradient of hexane and dichloromethane, starting with 100% hexane. The less polar trans isomer will typically elute before the more polar cis isomer.

- Collect fractions and analyze them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to identify the pure isomers.
- Combine the pure fractions and remove the solvent using a rotary evaporator.

## Analysis by Gas Chromatography (GC)

GC is an effective method for determining the purity and the cis/trans isomer ratio of the product.

Instrumentation and Conditions:

- Gas Chromatograph: Agilent 490 Micro GC or similar, equipped with a Flame Ionization Detector (FID).
- Column: CP-Sil 13 CB or a polar column like Carbowax 20M (e.g., 30 m x 0.25 mm ID, 0.25  $\mu$ m film thickness).
- Carrier Gas: Helium, at a constant flow rate of 1 mL/min.
- Injector Temperature: 250 °C.
- Detector Temperature: 280 °C.
- Oven Temperature Program:
  - Initial temperature: 100 °C, hold for 2 minutes.
  - Ramp: Increase to 200 °C at 10 °C/min.
  - Hold: Maintain 200 °C for 5 minutes.
- Injection Volume: 1  $\mu$ L of a 1% solution in dichloromethane.

Sample Preparation:

- Prepare a stock solution by dissolving approximately 10 mg of the sample in 1 mL of dichloromethane.

- Inject the sample into the GC. The isomers should be well-resolved, with the trans isomer typically having a shorter retention time than the cis isomer on a polar column.

## Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for structural elucidation and conformational analysis.

Instrumentation and Sample Preparation:

- Spectrometer: Bruker DPX-300 (300 MHz for  $^1\text{H}$ , 75.5 MHz for  $^{13}\text{C}$ ) or higher field instrument.
- Solvent: Chloroform-d ( $\text{CDCl}_3$ ) is a common choice.
- Sample Preparation:
  - Dissolve 5-25 mg of the purified compound in approximately 0.7 mL of  $\text{CDCl}_3$  in a clean, dry vial.
  - Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
  - Cap the NMR tube securely. The final sample depth should be around 4-5 cm.

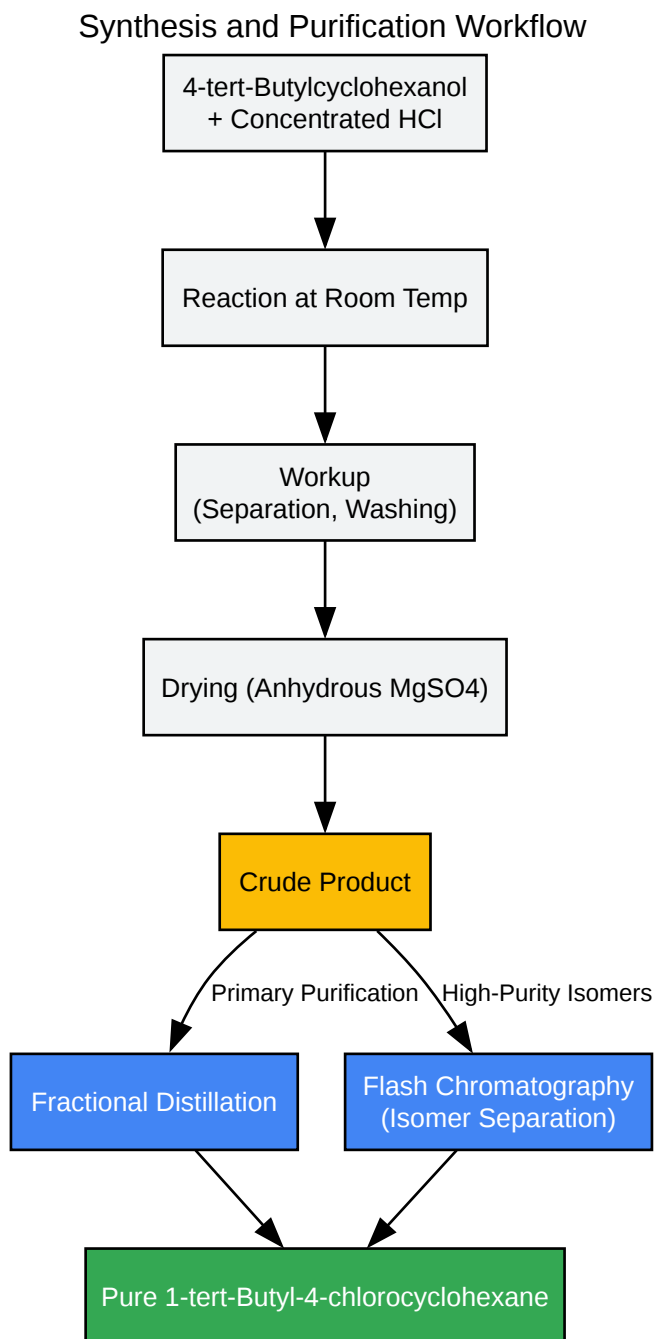
Data Acquisition:

- $^1\text{H}$  NMR: Acquire a standard proton spectrum. The signals for the axial and equatorial protons on the cyclohexane ring will be distinct.
- $^{13}\text{C}$  NMR: Acquire a proton-decoupled  $^{13}\text{C}$  spectrum. For detailed conformational studies, low-temperature  $^{13}\text{C}$  NMR can be performed to observe signals from different conformers if the ring inversion is slow on the NMR timescale.

## Logical and Experimental Workflows

### Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent purification of **1-tert-butyl-4-chlorocyclohexane**.



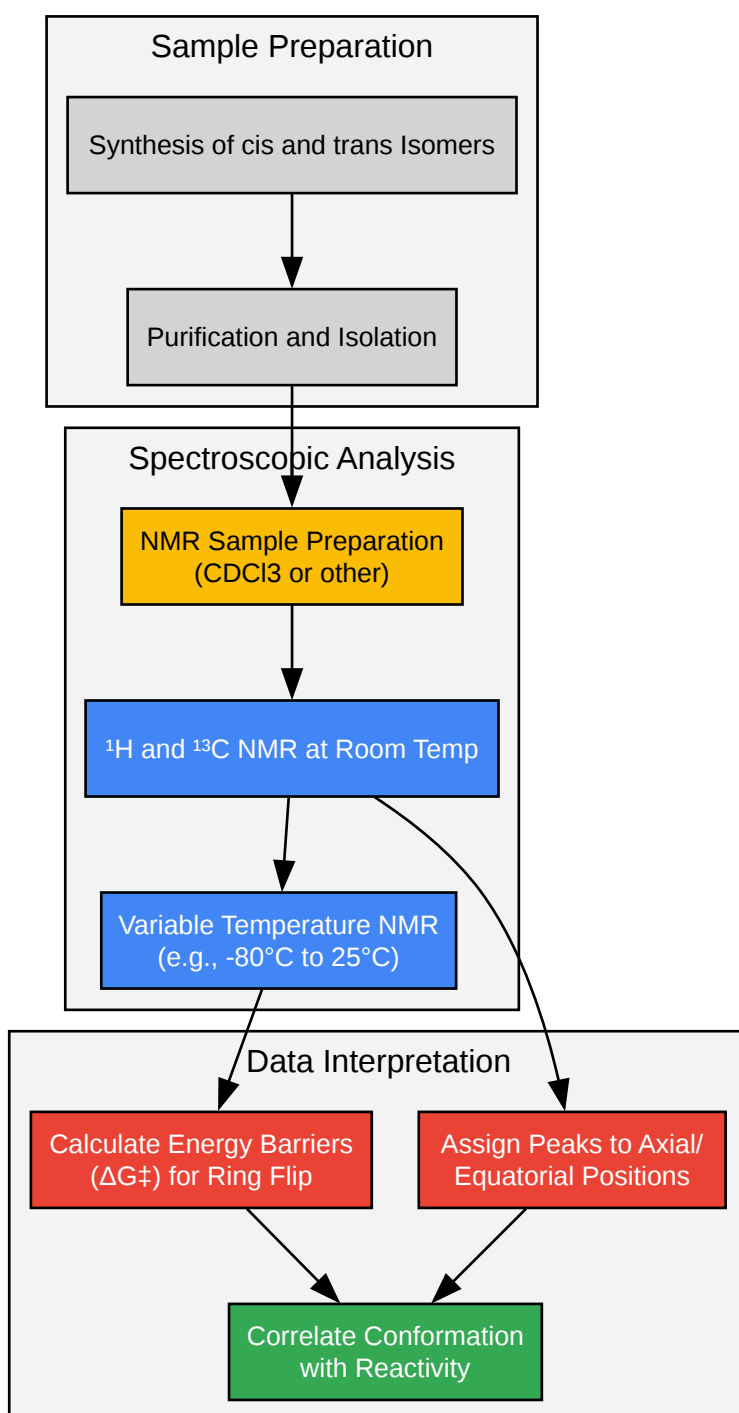
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Caption: Workflow for the synthesis and purification of **1-tert-butyl-4-chlorocyclohexane**.

## Conformational Analysis Workflow

Due to the conformational locking effect of the tert-butyl group, this molecule is an excellent model for studying the stereochemical outcomes of reactions on cyclohexane rings. A typical workflow for its conformational analysis is shown below.

### Conformational Analysis Workflow





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Caption: Workflow for the conformational analysis of **1-tert-butyl-4-chlorocyclohexane** using NMR.

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